

3-Chloro-5-(trifluoromethoxy)phenol molecular weight.

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Compound of Interest

Compound Name: 3-Chloro-5-(trifluoromethoxy)phenol

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An In-Depth Technical Guide to **3-Chloro-5-(trifluoromethoxy)phenol**

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-5-(trifluoromethoxy)phenol**, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The document delineates its physicochemical properties, outlines a plausible synthetic pathway, and discusses its potential applications as a key building block in the development of novel pharmaceuticals and agrochemicals. The guide emphasizes the strategic importance of the trifluoromethoxy group in modulating molecular properties to enhance biological activity and metabolic stability. Safety protocols and handling guidelines are also presented, derived from data on structurally related compounds. This paper is intended for an audience of researchers, scientists, and drug development professionals, offering expert insights into the scientific and practical aspects of working with this specialized chemical intermediate.

Introduction: The Strategic Role of Fluorinated Phenols in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science.^[1] The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's

physicochemical and biological characteristics.[2] Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group is particularly valuable. It is often employed as a lipophilic hydrogen bond acceptor that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2]

3-Chloro-5-(trifluoromethoxy)phenol emerges as a significant building block, combining the electronic and steric features of a chlorinated aromatic ring with the property-modulating effects of the trifluoromethoxy group. This unique combination makes it an attractive starting material for synthesizing complex molecules with potential therapeutic or agricultural applications. This guide serves as a technical resource for professionals seeking to understand and utilize this compound in their research and development endeavors.

Physicochemical and Structural Properties

Precise characterization is the foundation of all chemical research and development. While experimental data for **3-Chloro-5-(trifluoromethoxy)phenol** is not widely published, its key properties can be reliably calculated and inferred from established chemical principles and data from analogous compounds.

| Property | Value | Source / Method |
|---------------------|---|-----------------|
| IUPAC Name | 3-Chloro-5-(trifluoromethoxy)phenol | - |
| CAS Number | 1017778-52-7 | [3] |
| Molecular Formula | C ₇ H ₄ ClF ₃ O ₂ | - |
| Molecular Weight | 212.55 g/mol | Calculated |
| Appearance | Predicted: Colorless to light-colored solid or liquid | Inferred |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Note: Some properties are predicted based on the structure and data from similar compounds due to limited publicly available experimental data for this specific isomer.

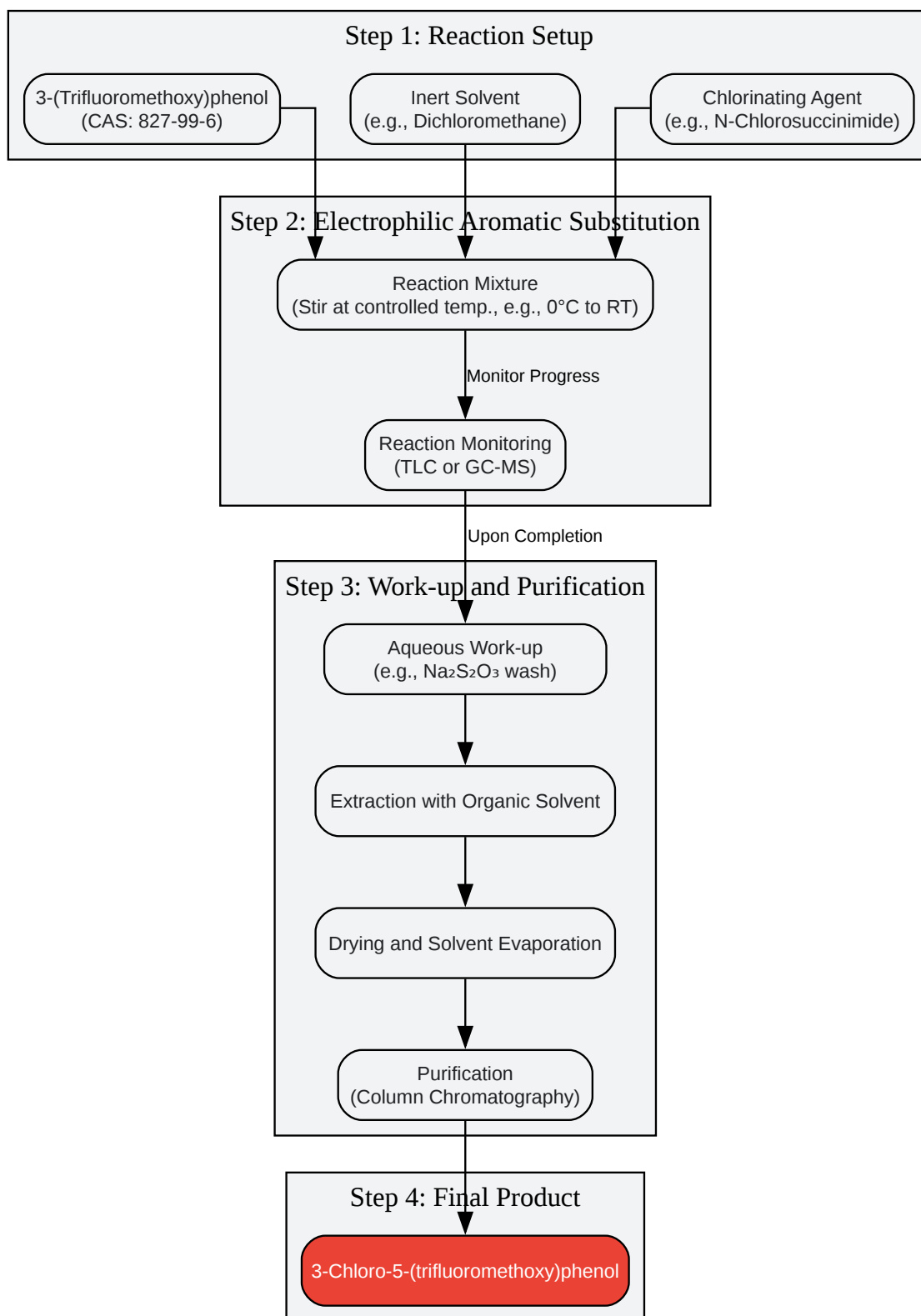
Synthesis and Mechanistic Considerations

The synthesis of substituted trifluoromethoxyphenols is a non-trivial process, often requiring specialized reagents and carefully controlled conditions. While a specific, validated protocol for **3-Chloro-5-(trifluoromethoxy)phenol** is not publicly documented, a plausible and chemically sound synthetic route can be designed based on established organofluorine chemistry.

Proposed Synthetic Pathway: Electrophilic Chlorination

A logical approach involves the selective electrophilic chlorination of the precursor, 3-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are ortho-, para-directing and meta-directing, respectively. The directing effects of these groups on the aromatic ring will govern the regioselectivity of the chlorination reaction.

The workflow for this synthesis can be visualized as follows:



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Caption: Proposed synthetic workflow for **3-Chloro-5-(trifluoromethoxy)phenol**.

Experimental Protocol (Representative)

The following protocol is a representative example and should be optimized and validated in a laboratory setting.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1 equivalent of 3-(trifluoromethoxy)phenol in anhydrous dichloromethane.
- **Reagent Addition:** Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with brine.
- **Extraction and Drying:** Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **3-Chloro-5-(trifluoromethoxy)phenol**.

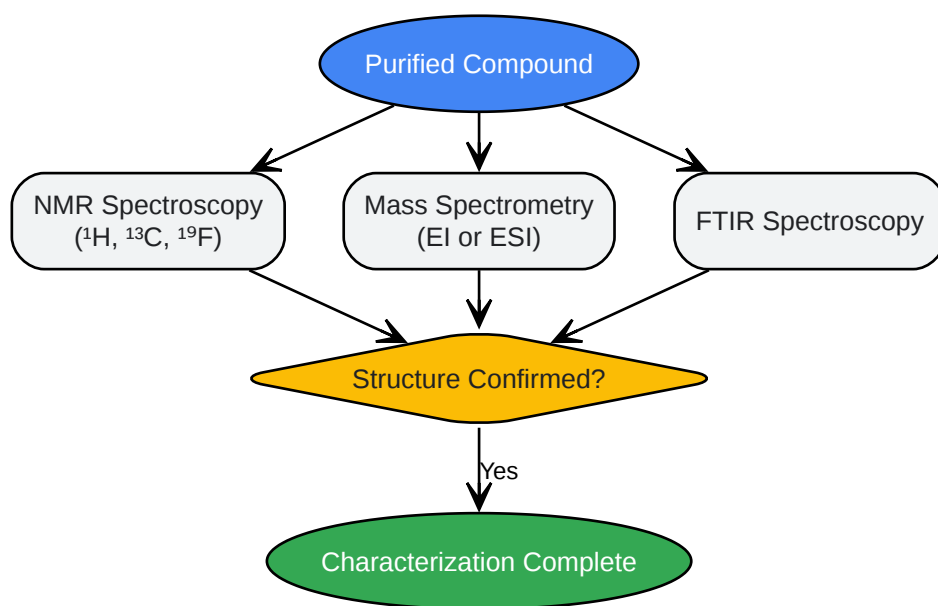
Causality of Choices:

- **N-Chlorosuccinimide (NCS):** Chosen as a mild and selective chlorinating agent to minimize over-chlorination and side reactions.
- **Dichloromethane:** Selected as an inert solvent that readily dissolves the reactants and does not participate in the reaction.

- Controlled Temperature: Starting at 0°C helps to control the exothermicity of the reaction and improve the regioselectivity.

Spectroscopic Characterization Profile (Predicted)

Full spectroscopic validation is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are anticipated.



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Caption: Logical workflow for analytical characterization.

| Technique | Predicted Key Features |
|---------------------|--|
| ^1H NMR | Aromatic region (δ 6.5-7.5 ppm) showing three distinct signals for the aromatic protons. A broad singlet for the phenolic proton (-OH). |
| ^{13}C NMR | Signals for seven distinct carbon atoms. A quartet for the $-\text{OCF}_3$ carbon due to coupling with fluorine. Aromatic signals showing C-Cl and C-O shifts. |
| ^{19}F NMR | A singlet around δ -58 to -60 ppm, characteristic of the $-\text{OCF}_3$ group. |
| Mass Spec (EI) | A molecular ion peak (M^+) at $m/z \approx 212$ and 214 in a $\sim 3:1$ ratio, characteristic of a monochlorinated compound. Fragmentation would show loss of CF_3 . |
| FTIR | A broad absorption band around $3200\text{-}3500\text{ cm}^{-1}$ for the O-H stretch. Strong C-F stretching bands around $1100\text{-}1300\text{ cm}^{-1}$. C-Cl stretch around $700\text{-}800\text{ cm}^{-1}$. |

Applications in Drug Discovery and Agrochemicals

The true value of **3-Chloro-5-(trifluoromethoxy)phenol** lies in its utility as a versatile intermediate. The phenol group provides a reactive handle for nucleophilic substitution or etherification reactions, while the chloro and trifluoromethoxy groups fine-tune the electronic and lipophilic properties of the final molecule.

- **Pharmaceuticals:** This compound is an ideal starting point for synthesizing inhibitors, receptor antagonists, or other biologically active molecules. The $-\text{OCF}_3$ group is present in several FDA-approved drugs, where it enhances metabolic stability and brain permeability.[\[2\]](#)
- **Agrochemicals:** Halogenated and trifluoromethylated phenols are common precursors for herbicides and fungicides.[\[5\]](#) The specific substitution pattern of **3-Chloro-5-(trifluoromethoxy)phenol** could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for **3-Chloro-5-(trifluoromethoxy)phenol** is not readily available, data from structurally similar compounds, such as 4-Chloro-3-(trifluoromethyl)phenol, indicate that it should be handled as a hazardous substance.^{[6][7]}

Assumed Hazards:

- Harmful if swallowed.^[6]
- Causes skin and eye irritation or burns.^{[6][8]}
- May cause respiratory irritation.

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^{[6][8]}
- Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. Do not empty into drains.

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